{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methylbutyl)amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methylbutyl)amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methylbutyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of an alkyne with a diazo compound.
Introduction of the Fluoroethyl Group: The 2-fluoroethyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Methylbutylamine Group: The final step involves the alkylation of the pyrazole derivative with 3-methylbutylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the fluoroethyl group, potentially leading to the formation of dihydropyrazoles or defluorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoroethyl group, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of dihydropyrazoles or defluorinated derivatives.
Substitution: Introduction of various functional groups at the fluoroethyl position.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methylbutyl)amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on various biological systems. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Medicine
Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methylbutyl)amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methylamine: Similar structure but lacks the 3-methylbutyl group.
[1-(2-fluoroethyl)-1H-pyrazol-4-yl]ethylamine: Similar structure but has an ethyl group instead of the 3-methylbutyl group.
[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine: Similar structure but has a 2-methylpropyl group instead of the 3-methylbutyl group.
Uniqueness
The uniqueness of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methylbutyl)amine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 3-methylbutyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C11H20FN3 |
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Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H20FN3/c1-10(2)3-5-13-7-11-8-14-15(9-11)6-4-12/h8-10,13H,3-7H2,1-2H3 |
InChI Key |
AZSYRDMLDNJRED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CN(N=C1)CCF |
Origin of Product |
United States |
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